molecular formula C10H11N3O3 B2783715 ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 937683-67-5

ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No. B2783715
M. Wt: 221.216
InChI Key: IWWOVJIXHRVWBM-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate” is a complex organic molecule that contains a furan ring, a 1,2,4-triazole ring, and an ethyl acetate group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms. Ethyl acetate is the organic compound with the formula CH3-COO-CH2-CH3, simplified to C4H8O2.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the furan and triazole rings likely contributing to its aromaticity . The ethyl acetate group could add some steric bulk to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as its size, shape, and the specific functional groups present would all influence its properties .

Safety And Hazards

As with any chemical compound, handling “ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate” would require appropriate safety precautions . Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-15-9(14)6-8-11-10(13-12-8)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWOVJIXHRVWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate

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